3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H17N3O/c1-8-4-5-11-10-9(3-2-6-14)7-12-13(8)10/h7-8,11,14H,2-6H2,1H3 |
InChI Key |
JGJPLQIWQVJTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C(C=NN12)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 7-methylpyrazolo[1,5-a]pyrimidine with propanol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may produce various substituted pyrazolopyrimidine derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that modifications at the C(2) and C(5) positions of the pyrazolo[1,5-a]pyrimidine core can enhance potency against specific cancer types by targeting key signaling pathways involved in tumor growth and survival .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases . The structure's ability to modulate immune responses suggests its utility in conditions like rheumatoid arthritis and other autoimmune disorders.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways . This makes the compound a potential lead for developing new antibiotics or antifungal agents.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer efficacy. The researchers synthesized a series of compounds and evaluated their effects on human cancer cell lines. Notably, one derivative demonstrated IC50 values in the nanomolar range against breast cancer cells, indicating potent activity .
Case Study 2: Anti-inflammatory Effects
In another investigation focused on anti-inflammatory applications, researchers tested the compound's ability to reduce inflammation in animal models of arthritis. The results showed a significant decrease in swelling and pain indicators compared to controls, suggesting that the compound could serve as an effective treatment option for inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- The target compound’s propan-1-ol group distinguishes it from analogs with alkyl (e.g., isopropyl ), aryl (e.g., trifluoromethylphenyl ), or amide substituents . This group likely enhances aqueous solubility, a critical factor for bioavailability.
- Derivatives with electron-withdrawing groups (e.g., trifluoromethyl ) may exhibit stronger binding to hydrophobic enzyme pockets, whereas the target’s hydroxyl group could facilitate polar interactions.
Biological Activity
The compound 3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol is a member of the pyrazolo-pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H17N3O
- Molecular Weight : 195.26 g/mol
- CAS Number : 1694263-88-1
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that this compound could induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through the activation of caspases .
Antimicrobial Activity
In addition to anticancer effects, pyrazolo compounds have been evaluated for their antimicrobial properties. Studies suggest that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial DNA replication or cell wall synthesis .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both humans and pathogens like Plasmodium falciparum .
- Caspase Activation : Induction of apoptosis in cancer cells is mediated by the activation of caspases 3 and 9, leading to programmed cell death .
Study on Anticancer Effects
In a notable study published in a peer-reviewed journal, researchers synthesized various pyrazolo derivatives and assessed their anticancer efficacy against MCF-7 cells. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutic agents .
Antimicrobial Screening
Another study focused on the antimicrobial properties of pyrazolo derivatives revealed that several compounds demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15.2 | Caspase activation |
| Antimicrobial | Staphylococcus aureus | 12.0 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 18.5 | DNA replication interference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
